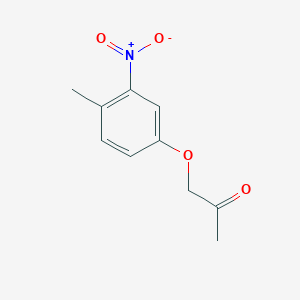

1-(4-Methyl-3-nitrophenoxy)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61130-30-1 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

1-(4-methyl-3-nitrophenoxy)propan-2-one |

InChI |

InChI=1S/C10H11NO4/c1-7-3-4-9(15-6-8(2)12)5-10(7)11(13)14/h3-5H,6H2,1-2H3 |

InChI Key |

ZJUXAWNRMNABQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within Nitrophenoxy Ketone Chemistry

Nitrophenoxy ketones are a class of organic compounds that feature a ketone functional group and a nitro-substituted phenyl ring connected through an ether linkage. The specific arrangement of these functional groups in 1-(4-Methyl-3-nitrophenoxy)propan-2-one—with a nitro group ortho to the ether linkage and a methyl group para to it—influences its electronic properties and reactivity.

The nitro group is strongly electron-withdrawing, which can impact the reactivity of the aromatic ring and the phenoxy ether. Aromatic compounds substituted with a nitro group are substrates for nucleophilic aromatic substitution. scielo.br In the broader context of medicinal chemistry, the nitro group is a crucial component in a variety of pharmaceutical agents, contributing to their therapeutic effects. svedbergopen.com The presence of the ketone functional group makes these compounds valuable intermediates in organic synthesis. nih.gov Ketones are known to be metabolically stable and can be incorporated into molecules to enhance potency and water solubility. nih.gov

The general structure of nitrophenyl ethers, to which this compound belongs, consists of a nitrobenzene moiety with an ether group on the benzene (B151609) ring. drugbank.com The chemical properties of this compound would be dictated by the interplay of the ketone's carbonyl group, the ether linkage, and the substituted nitroaromatic ring.

Significance in Organic Synthesis and Chemical Sciences

Strategies for Phenoxy Ether Bond Formation

The formation of the aryl ether bond is the key step in the synthesis of this compound. Various methods have been developed for this purpose, ranging from classic nucleophilic substitution reactions to more modern catalytic coupling protocols.

The alkylation of phenols with α-haloketones is a direct and widely used method for synthesizing phenoxypropanone structures. This reaction is a specific application of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In the context of this compound, the synthesis involves the reaction of 4-methyl-3-nitrophenol (B15662) with an α-haloketone such as chloroacetone (B47974) or bromoacetone.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The phenolic proton of 4-methyl-3-nitrophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloketone, displacing the halide leaving group to form the desired ether. masterorganicchemistry.comkhanacademy.org

Common bases used for the deprotonation of the phenol (B47542) include potassium carbonate, sodium hydroxide (B78521), and sodium hydride. masterorganicchemistry.commiracosta.edu The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF), acetone (B3395972), or acetonitrile (B52724) to facilitate the SN2 reaction. masterorganicchemistry.com Mesyl ketones can also be used as the alkylating agent, with the mesylate group serving as an excellent leaving group.

Table 1: Typical Conditions for Alkylation of 4-Methyl-3-nitrophenol

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Chloroacetone | K₂CO₃ | Acetone | Reflux | Good |

| Bromoacetone | NaOH | DMF | Room Temp. | High |

Modern synthetic chemistry offers alternative routes to C-O bond formation through various coupling reactions. While not the most direct route to this compound, methods involving propargylic alcohols represent a potential pathway. Transition-metal-free coupling reactions of tertiary propargylic alcohols with hetero-areneboronic acids have been reported. chemrxiv.org Conceptually, a related pathway could be envisioned where a phenol couples with a suitable propargylic substrate.

For instance, a metal-catalyzed reaction, such as a copper- or palladium-catalyzed coupling, could potentially form the ether linkage. This would likely involve the reaction of 4-methyl-3-nitrophenol with a propargyl alcohol derivative, followed by hydration or rearrangement of the alkyne to yield the ketone functionality. Such reactions often provide access to complex molecules under mild conditions. mdpi.com However, this remains a more complex and less established route for this specific target compared to the Williamson synthesis.

Oxidative etherification presents another advanced strategy for forming C-O bonds. These reactions typically involve the oxidation of a phenol to generate a reactive intermediate, such as a phenol radical or a phenoxonium ion, which is then trapped by a nucleophile. nih.gov In a potential synthesis of the target compound, an alcohol like 2-hydroxypropane could act as the nucleophile.

A novel one-pot process has been described for producing hydroxy-substituted phenolic ethers from hydroxylated aromatic aldehydes and ketones. core.ac.uk This process involves an initial Baeyer-Villiger oxygen insertion, followed by hydrolysis and subsequent etherification by an alcohol solvent. Adapting this methodology could provide a unique, albeit multi-step, pathway where the propanone moiety is derived from an oxidized aromatic precursor in the presence of a propanol (B110389) derivative.

Reductive etherification is a powerful method for synthesizing ethers directly from carbonyl compounds and alcohols. nih.gov This approach involves the reaction of a phenol with a ketone in the presence of a reducing agent. For the synthesis of this compound, this would entail reacting 4-methyl-3-nitrophenol with acetone or a related ketone.

The reaction typically proceeds through the formation of a hemiacetal intermediate, which is then reduced to the ether. nih.gov Various catalytic systems, often based on transition metals, and reducing agents, such as silanes or molecular hydrogen, are employed to drive the reaction. A key advantage is the use of readily available ketones as starting materials. To date, this represents a less common but viable strategy for the synthesis of phenoxy ethers. nih.gov

As previously introduced, the Williamson ether synthesis is the most classical and reliable method for preparing phenoxypropanones. wikipedia.org Its broad scope and simplicity make it a cornerstone of ether synthesis in both laboratory and industrial settings. wikipedia.org The reaction involves the SN2 reaction between a phenoxide ion and a primary alkyl halide. masterorganicchemistry.comwikipedia.org

For the specific synthesis of this compound, the strategy involves two main components:

The Nucleophile: 4-methyl-3-nitrophenoxide, generated in situ from 4-methyl-3-nitrophenol and a suitable base (e.g., K₂CO₃, NaOH). khanacademy.orgmiracosta.edu

The Electrophile: An acetone equivalent with a good leaving group at the C1 position, such as chloroacetone or bromoacetone.

The reaction is typically performed in a polar aprotic solvent to maximize the rate of the SN2 reaction. masterorganicchemistry.com The reliability and high yields often associated with this method make it the preferred pathway for this class of compounds.

Approaches for Substituted Propanone Moiety Construction

While the primary strategies focus on coupling 4-methyl-3-nitrophenol with a pre-formed C3 ketone, alternative synthetic designs could involve the construction of the propanone moiety after the formation of a simpler ether. For example, one could start with 1-methoxy-4-methyl-3-nitrobenzene and introduce the propanone side chain.

One potential, though challenging, method is the Friedel-Crafts acylation. This would involve acylating the aromatic ring with an acetylating agent (like acetyl chloride) followed by functional group manipulation to introduce the final methyl ketone structure. However, the directing effects of the existing substituents and the deactivating nature of the nitro group would complicate this approach.

A more plausible alternative route involves the condensation of a precursor aldehyde with nitroethane, followed by oxidative hydrolysis. For instance, a synthetic sequence analogous to the synthesis of 1-(3',4'-methylenedioxyphenyl)-propan-2-one (MDP2P) could be adapted. google.com This would involve:

Formation of a (4-methyl-3-nitrophenoxy)acetaldehyde.

Henry condensation with nitroethane to form the corresponding nitropropene derivative.

Oxidative hydrolysis of the nitropropene to yield the final propan-2-one structure.

This multi-step approach offers a way to build the propanone moiety but is significantly more complex than the direct alkylation with a haloketone.

Friedel-Crafts Acylation Strategies for Aromatic Ketones

One of the most reliable methods for introducing a ketone group onto an aromatic ring is the Friedel-Crafts acylation. chemistrysteps.com This electrophilic aromatic substitution reaction involves treating an arene with an acyl chloride or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comsigmaaldrich.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.com

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents polyacylation—a common issue in the related Friedel-Crafts alkylation. chemistrysteps.com The reaction is generally restricted to aromatic systems that are at least as reactive as chlorobenzene. msu.edu

For the synthesis of a precursor to the target molecule, one might envision the acylation of a substituted phenoxy ether. For instance, reacting 4-methylphenoxypropane with chloroacetyl chloride in the presence of AlCl₃ could be a potential route to an intermediate that is later converted to the propan-2-one structure. The directing effects of the ether and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Table 1: Key Features of Friedel-Crafts Acylation

| Feature | Description |

|---|---|

| Reagents | Acyl chloride or anhydride. |

| Catalyst | Strong Lewis acid (e.g., AlCl₃, FeCl₃). masterorganicchemistry.com |

| Electrophile | Acylium ion (R-C≡O⁺). sigmaaldrich.com |

| Mechanism | Electrophilic Aromatic Substitution. sigmaaldrich.com |

| Advantages | Avoids polyalkylation and carbocation rearrangements. chemistrysteps.com |

| Limitations | Not suitable for strongly deactivated aromatic rings. msu.edu |

Nitration Reactions on Ketone-Substituted Aromatic Rings

The introduction of a nitro group onto the aromatic ring is typically accomplished via electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". wikipedia.orgmasterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

When nitrating a substituted aromatic ring, the regiochemical outcome is governed by the electronic properties of the substituents already present. wikipedia.orgstmarys-ca.edu Electron-donating groups activate the ring and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the incoming group to the meta position. stmarys-ca.edu

In a potential synthesis of this compound, the nitration step would likely be performed on the precursor, 1-(4-methylphenoxy)propan-2-one. The phenoxy-propanone substituent, being an ether, is an ortho, para-director. The methyl group is also an ortho, para-director. The position of nitration would be directed to the positions ortho to the strongly activating ether group, which are C3 and C5. Steric hindrance from the adjacent methyl group at C4 would likely favor substitution at the C3 position, leading to the desired 3-nitro isomer. The deactivating effect of the ketone on the aromatic ring is generally strong, directing incoming electrophiles to the meta position. psu.edu However, in this case, the activating effects of the ether and methyl groups would dominate.

Table 2: Directing Effects of Substituents in Aromatic Nitration

| Substituent Group | Electronic Effect | Directing Influence |

|---|---|---|

| -OCH₂R (Ether) | Activating | ortho, para |

| -CH₃ (Alkyl) | Activating | ortho, para |

| -C(O)R (Ketone) | Deactivating | meta |

| -NO₂ (Nitro) | Deactivating | meta |

Condensation Reactions for α,β-Unsaturated Ketones

Aldol (B89426) and Claisen-Schmidt condensation reactions are powerful carbon-carbon bond-forming methods used to synthesize β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated ketones (enones). libretexts.orglibretexts.org The Claisen-Schmidt reaction specifically refers to the condensation between an aromatic aldehyde (with no α-hydrogens) and an aliphatic ketone or aldehyde in the presence of a base. libretexts.org

This methodology could be envisioned as part of a multi-step synthesis. For example, 4-methyl-3-nitrobenzaldehyde (B1271188) could be condensed with acetone to form an α,β-unsaturated ketone. Subsequent modification of this intermediate, potentially through reactions involving the aromatic ring or the enone system, could theoretically lead to the target structure, although this is not the most direct pathway. The stability afforded by the conjugated system often makes the dehydration of the initial aldol product thermodynamically favorable. libretexts.org Recent advancements have focused on performing these condensations in environmentally benign solvents like water, using green catalysts. acs.org

Table 3: Overview of Claisen-Schmidt Condensation

| Feature | Description |

|---|---|

| Reactants | An aromatic aldehyde and an enolizable ketone or aldehyde. libretexts.org |

| Product | α,β-Unsaturated ketone (chalcone-type). libretexts.org |

| Conditions | Typically base-catalyzed (e.g., NaOH, KOH), but acid-catalyzed variants exist. libretexts.org |

| Key Intermediate | Enolate anion. |

| Driving Force | Formation of a stable, conjugated π-system upon dehydration. libretexts.org |

Ketone Synthesis via Selenoxide Elimination

The synthesis of α,β-unsaturated ketones from their saturated counterparts can be efficiently achieved through a process known as selenoxide elimination. orgsyn.org This two-step sequence involves the α-selenenylation of a ketone followed by oxidation of the resulting selenide (B1212193) to a selenoxide, which then undergoes a spontaneous syn-elimination to form a double bond. sci-hub.seacs.org

The initial step typically involves treating a ketone enolate with an electrophilic selenium reagent like benzeneselenenyl bromide (PhSeBr). sci-hub.se The subsequent oxidation is often carried out using reagents such as hydrogen peroxide (H₂O₂), ozone (O₃), or sodium metaperiodate. orgsyn.org The elimination reaction proceeds under mild, often neutral conditions at or below room temperature. orgsyn.org While this method is primarily for dehydrogenation to create unsaturation, it is a key strategy in ketone modification. wikiwand.com

Table 4: Steps in Selenoxide Elimination for Enone Synthesis

| Step | Process | Typical Reagents |

|---|---|---|

| 1 | Enolate Formation | LDA, NaH |

| 2 | α-Selenenylation | PhSeBr, PhSeCl |

| 3 | Oxidation | H₂O₂, O₃, NaIO₄ |

| 4 | syn-Elimination | Spontaneous upon warming |

Reduction of Nitroalkenes to Ketones

An alternative strategy for synthesizing ketones involves the transformation of nitroalkenes. The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.org The process involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis under strongly acidic conditions. organic-chemistry.org

This approach could be applied to the synthesis of this compound. A plausible precursor, a nitroalkene such as 1-(4-methyl-3-nitrophenoxy)-2-nitropropene, could be synthesized. Subsequent reduction of the nitroalkene double bond followed by a Nef-type reaction on the resulting nitroalkane would yield the target ketone. Alternatively, certain reductive methods can convert conjugated nitroalkenes directly into ketones, often proceeding through an oxime intermediate which is then hydrolyzed. sciencemadness.org For instance, the reduction of nitropropenyl compounds with reagents like iron in hydrochloric acid can lead to oximes, which are readily hydrolyzed to ketones. sciencemadness.org

Stereoselective and Enantioselective Synthesis

The ketone group in this compound is prochiral, meaning its reduction can lead to the formation of a chiral secondary alcohol. The synthesis of single enantiomers of such alcohols is of great interest, particularly in pharmaceutical chemistry.

Enzymatic Bioreduction in Analogous Systems

Biocatalysis, particularly using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a highly efficient and environmentally friendly method for the asymmetric reduction of prochiral ketones to enantiomerically pure chiral alcohols. researchgate.netmdpi.com These reactions are often performed using whole-cell systems (such as yeast or bacteria) or isolated enzymes, which can exhibit exquisite chemo-, regio-, and stereoselectivity. mdpi.com

In systems analogous to the target compound, such as 1-(arylsulfanyl)propan-2-ones, wild-type yeasts and recombinant ADHs have been shown to produce the corresponding (S)- or (R)-alcohols with excellent conversions and enantiomeric excess (>99% ee). mdpi.com For example, alcohol dehydrogenase from Lactobacillus kefir (LkADH) is known to produce (R)-alcohols, while enzymes from other sources can produce the complementary (S)-enantiomer. mdpi.com The successful bioreduction of various acetophenone (B1666503) derivatives and other aryl ketones further demonstrates the broad applicability of this approach for generating valuable chiral building blocks from prochiral ketones. researchgate.net

Table 5: Examples of Enzymatic Bioreduction of Analogous Ketones

| Substrate | Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1-(Phenylsulfanyl)propan-2-one | Wild-type yeast (WY1) | (S) | >90 | >99 |

| 1-(4-Chlorophenylsulfanyl)propan-2-one | Lactobacillus kefir ADH | (R) | >90 | >99 |

| 1-(4-Methoxyphenyl)propan-1-one | Weissella paramesenteroides | (R) | 94 | >99 |

| 2-Methyl-1-phenylpropan-1-one | Fungus Trichothecium sp. | (R) | 96 | >99 |

(Data derived from analogous systems reported in the literature) researchgate.netmdpi.com

Mechanistic Insights into Key Synthetic Steps

The synthesis of this compound involves two critical transformations: the formation of an ether linkage and the introduction of a propan-2-one moiety. A deeper understanding of the reaction mechanisms governing these steps is essential for optimizing reaction conditions and maximizing product yield.

Elucidation of Etherification Mechanisms

The formation of the ether bond in this compound is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.orgjk-sci.com In the context of synthesizing the target compound, this would involve the reaction of a 4-methyl-3-nitrophenoxide with a halo-substituted propan-2-one, such as chloroacetone or bromoacetone.

The mechanism of the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. wikipedia.orgorganic-chemistry.org The key steps are as follows:

Deprotonation of the Phenol: The phenolic hydroxyl group of 4-methyl-3-nitrophenol is deprotonated by a suitable base to form the corresponding phenoxide ion. Common bases used for this purpose include sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), or sodium hydride (NaH). organic-chemistry.orgmychemblog.com The resulting 4-methyl-3-nitrophenoxide ion is a potent nucleophile due to the negative charge on the oxygen atom.

Nucleophilic Attack: The nucleophilic phenoxide ion then attacks the electrophilic carbon atom of the alkyl halide (e.g., chloroacetone). stackexchange.comechemi.com This carbon is bonded to a halogen, which is a good leaving group. The attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral. jk-sci.com

Transition State and Product Formation: The reaction proceeds through a single, concerted step in which the new carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken. wikipedia.org This transient arrangement is known as the transition state. The departure of the halide ion as a leaving group results in the formation of the desired ether, this compound, and a salt byproduct.

Several factors can influence the efficiency of this S(_N)2 reaction. The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity. stackexchange.com Steric hindrance around the electrophilic carbon or the nucleophilic oxygen can impede the reaction. mychemblog.com However, in the synthesis of this compound, the primary nature of the alkyl halide (chloroacetone) and the relatively unhindered phenoxide favor the S(_N)2 pathway. stackexchange.comechemi.com

It is important to note that phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho and para positions. pharmaxchange.info While O-alkylation is generally favored, the reaction conditions can influence the regioselectivity. pharmaxchange.inforesearchgate.net The use of polar aprotic solvents and the nature of the counter-ion can help to maximize the formation of the desired O-alkylated product. researchgate.net

| Step | Description | Key Species Involved | Reaction Type |

|---|---|---|---|

| 1 | Deprotonation of 4-methyl-3-nitrophenol | 4-methyl-3-nitrophenol, Base (e.g., NaOH, K₂CO₃) | Acid-Base Reaction |

| 2 | Nucleophilic attack by the phenoxide ion | 4-methyl-3-nitrophenoxide, Chloroacetone | S(_N)2 |

| 3 | Formation of the ether and a salt byproduct | This compound, Halide salt | Product Formation |

Investigation of Ketone Formation Mechanisms

The introduction of the propan-2-one group is integral to the synthesis of the target molecule. The most direct and common method for achieving this is through the reaction of the 4-methyl-3-nitrophenoxide with a reagent that already contains the three-carbon ketone backbone, such as chloroacetone. wikipedia.orgmdpi.com In this scenario, the ketone formation is intrinsically linked to the etherification step, as the propan-2-one moiety is part of the electrophile.

The mechanism for the formation of the ketone in this context is the same S(_N)2 reaction described for the etherification. The phenoxide acts as the nucleophile, and chloroacetone serves as the electrophile, providing the carbon framework for the ketone. stackexchange.comechemi.com The carbonyl group of chloroacetone is electron-withdrawing, which can slightly influence the reactivity of the adjacent carbon atom towards nucleophilic attack.

An alternative, though less direct, synthetic approach could involve a multi-step sequence. For instance, the phenoxide could first be reacted with a simpler two-carbon electrophile, followed by a subsequent reaction to build the ketone functionality. However, the direct use of chloroacetone is a more convergent and efficient strategy.

In some ketone syntheses, reactions such as the Friedel-Crafts acylation or the Claisen condensation are employed. wordpress.com However, these are less relevant when starting from a pre-formed phenol. Friedel-Crafts reactions typically involve the acylation of an aromatic ring, which would lead to a different isomer where the ketone is directly attached to the ring. The Claisen condensation involves the reaction of esters to form β-keto esters.

The Darzens condensation is another named reaction that can produce α,β-epoxy ketones, but its mechanism, involving the reaction of a ketone or aldehyde with an α-haloester, is not directly applicable to the formation of this compound from a phenoxide and chloroacetone. wikipedia.orgorganic-chemistry.org

Therefore, the primary and most plausible mechanism for the formation of the ketone component of this compound is the S(_N)2 reaction between the 4-methyl-3-nitrophenoxide and chloroacetone. This reaction efficiently forms the ether linkage and incorporates the propan-2-one structure in a single, concerted step.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Reaction Type | Key Bond Formed | Product |

|---|---|---|---|---|

| 4-methyl-3-nitrophenoxide | Chloroacetone | S(_N)2 (O-alkylation) | Aryl-O—CH₂ | This compound |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides precise information about the hydrogen atoms in a molecule, revealing their local electronic environments and proximity to other protons. The ¹H NMR spectrum of a related compound, 1-(4-nitrophenyl)propan-2-one, shows characteristic signals that can be used for comparative analysis. For this compound, the spectrum would be expected to show a singlet for the methyl protons of the acetone (B3395972) moiety, a singlet for the methylene (B1212753) protons adjacent to the carbonyl group, and distinct signals in the aromatic region corresponding to the protons on the substituted benzene (B151609) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for confirming the connectivity of the propan-2-one group to the nitrophenoxy moiety.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the carbon skeleton of a molecule. Each unique carbon atom in 1-(4-Methyl-3-nitrophenoxy)propan-2-one would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its chemical environment. For instance, the carbonyl carbon of the ketone group is expected to appear at a significantly downfield shift (around 205-220 ppm). libretexts.org The carbons of the aromatic ring will resonate in the 125-150 ppm range, with their exact shifts influenced by the positions of the methyl and nitro substituents. libretexts.org The methyl and methylene carbons of the propanone side chain would appear at higher field. Analysis of the full ¹³C NMR spectrum allows for a complete mapping of the carbon framework of the molecule.

Advanced NMR Techniques for Complex Structure Assignment (e.g., HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. The HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for establishing the connectivity between different functional groups within the molecule, such as linking the propan-2-one side chain to the substituted aromatic ring through the ether linkage. These advanced methods provide a comprehensive and unambiguous structural elucidation. st-andrews.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the ketone group would be prominent, typically appearing in the region of 1700-1725 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong stretching vibrations, an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would also produce a characteristic band, typically in the 1000-1300 cm⁻¹ region.

Advanced IR Spectroscopic Techniques in Chemical Compound Analysis

Advanced infrared (IR) spectroscopic techniques offer unparalleled spatial resolution and chemical sensitivity, surmounting the diffraction limits of conventional IR spectroscopy. These methods are pivotal for a nanoscale understanding of the vibrational modes within this compound.

Optical Photothermal Infrared (O-PTIR) Spectroscopy: This technique combines a pulsed, tunable IR laser with a visible probe laser to detect IR absorption with sub-500 nm spatial resolution. For this compound, O-PTIR would enable the acquisition of IR spectra from sub-micron domains of a sample. This could reveal localized variations in chemical composition or conformation, providing insights into the homogeneity of the material.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: AFM-IR provides chemical analysis at the nanoscale by measuring the thermal expansion of a sample upon absorption of IR radiation. An AFM probe detects this expansion, and a spectrum is generated by plotting the cantilever's oscillation amplitude against the IR wavelength. This technique could map the distribution of specific functional groups on the surface of a sample of this compound with a spatial resolution of less than 20 nm. For instance, the distinct vibrational frequencies of the nitro (NO₂), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) groups could be mapped to understand their spatial arrangement in a solid-state sample.

Quantum Cascade Laser (QCL) Infrared Spectroscopy: QCL-IR spectroscopy utilizes high-intensity, tunable quantum cascade lasers as the IR source. This results in a significantly improved signal-to-noise ratio and faster data acquisition compared to traditional FTIR spectroscopy. The high spectral brilliance of QCLs would be advantageous in detecting vibrational modes with weak IR absorption in this compound, providing a more detailed vibrational signature of the molecule.

Table 1: Expected IR Absorption Bands for this compound (Note: The following data is illustrative and based on typical vibrational frequencies for the respective functional groups, as specific experimental data for this compound is not available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 |

| Carbonyl (C=O) | Stretch | 1725 - 1705 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretch | 1260 - 1200 |

| C-H (Methyl) | Asymmetric Stretch | 2960 - 2920 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would be expected to produce a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺, where M represents the molecule. The mass-to-charge ratio (m/z) of this ion would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the ion. By comparing the experimentally measured accurate mass of the pseudomolecular ion of this compound with the calculated masses of possible elemental compositions, the exact formula (C₁₀H₁₁NO₄) can be confirmed.

Table 2: Theoretical Mass Spectrometry Data for this compound (Note: This data is calculated based on the chemical formula C₁₀H₁₁NO₄.)

| Ion Adduct | Chemical Formula | Calculated Exact Mass (m/z) |

| [M] | C₁₀H₁₁NO₄ | 209.0688 |

| [M+H]⁺ | C₁₀H₁₂NO₄⁺ | 210.0761 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₄⁺ | 232.0580 |

| [M+K]⁺ | C₁₀H₁₁KNO₄⁺ | 248.0319 |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. In this compound, several electronic transitions are possible. The nitrophenyl moiety is a strong chromophore. Expected transitions include π → π* transitions associated with the aromatic ring and the nitro group, and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro, ether, and carbonyl groups. mdpi.com These transitions give rise to characteristic absorption bands in the UV-Vis spectrum, and their wavelengths (λmax) and molar absorptivities (ε) provide insights into the electronic structure and conjugation within the molecule.

Photoluminescence Spectroscopy for Excited State Behavior

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, known as fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to a lower energy state. While not all molecules are highly luminescent, studying the photoluminescence spectrum of this compound could provide valuable information about the nature of its excited states, their lifetimes, and the non-radiative decay pathways available to the molecule. The presence of the nitro group, which is often a fluorescence quencher, might influence the observed luminescence.

Table 3: Predicted Electronic Transitions for this compound (Note: The following data is a theoretical prediction based on the compound's structure, as specific experimental data is not available.)

| Transition Type | Associated Functional Groups | Expected Absorption Region (nm) |

| π → π | Nitrophenyl group, Carbonyl group | 200 - 400 |

| n → π | Nitro group, Carbonyl group, Ether oxygen | 300 - 500 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is an essential analytical technique for the precise determination of the three-dimensional atomic arrangement of a compound in its solid state. This method can provide definitive information on bond lengths, bond angles, and the absolute configuration of chiral molecules.

A thorough search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for the compound this compound. While crystallographic data exists for structurally related compounds, such as (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one and 1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one, this information cannot be extrapolated to accurately describe the precise bond parameters and solid-state conformation of the target molecule. nih.govresearchgate.net Without experimental diffraction data for this compound, a data table of its crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly popular for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations could be employed to determine the optimized ground state geometry of 1-(4-Methyl-3-nitrophenoxy)propan-2-one, predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate various ground state properties, including total energy, dipole moment, and vibrational frequencies. These calculations provide a foundational understanding of the molecule's stability and structure.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure of a molecule. For this compound, ab initio calculations would offer a more rigorous, albeit computationally intensive, alternative to DFT for determining its electronic energy and wavefunction. This would allow for a detailed analysis of electron correlation effects, which are crucial for a precise understanding of molecular properties.

Molecular Orbital Analysis

Molecular orbital (MO) analysis is a cornerstone of theoretical chemistry that provides deep insights into the chemical bonding and reactivity of molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. For this compound, an analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. By analyzing the energies and symmetries of the frontier orbitals of this compound, it would be possible to predict its reactivity in various chemical reactions, such as cycloadditions and electrophilic/nucleophilic substitutions. FMO theory provides a qualitative framework for understanding and predicting the outcomes of chemical reactions.

Reactivity Descriptors and Electrostatic Potential

Global and local reactivity descriptors derived from conceptual DFT, along with the molecular electrostatic potential, offer a quantitative measure of a molecule's reactivity.

For this compound, various global reactivity descriptors could be calculated from the energies of the HOMO and LUMO. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. For this compound, an MEP map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, providing a clear visual guide to its reactive behavior and intermolecular interactions.

Chemical Potential, Hardness, Softness, Electrophilicity, and Electrodonating/Electroaccepting Power

There are no published studies that have calculated the conceptual Density Functional Theory (DFT) parameters for this compound. These parameters, including chemical potential (μ), hardness (η), softness (S), global electrophilicity index (ω), and electrodonating/electroaccepting powers, are instrumental in predicting the reactivity and stability of a molecule. Without dedicated DFT calculations, these quantitative descriptors for the target compound remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a vital tool for identifying sites susceptible to electrophilic and nucleophilic attack. However, no research articles or datasets containing an MEP analysis for this compound could be located. Therefore, a visual and quantitative understanding of its reactive surface, including the regions of negative and positive electrostatic potential, has not been established.

Conformational Analysis and Potential Energy Surfaces

Conformational Preferences and Stability

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. There is a lack of published research on the conformational analysis of this compound. Studies identifying its low-energy conformers, determining their relative stabilities, and analyzing the key dihedral angles that govern its shape have not been performed or reported.

Potential Energy Surface (PES) Scanning for Conformational Landscapes and Reaction Pathways

Potential Energy Surface (PES) scanning is a computational technique used to map the energy landscape of a molecule as a function of its geometry, revealing transition states and reaction pathways. No PES scans for this compound have been published, leaving its conformational landscape and the energy barriers between different conformers unknown.

Chemical Transformations and Mechanistic Studies

Reduction Reactions of the Nitro Group

The selective reduction of the nitro group in the presence of a ketone is a common challenge in organic synthesis. Various methods have been developed to achieve this chemoselectivity.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to their corresponding amines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For substrates containing other reducible functional groups, such as ketones, the choice of catalyst and reaction conditions is crucial to ensure selectivity. nih.gov

Commonly used catalysts for the selective hydrogenation of nitro groups include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. rsc.orgrsc.orggoogle.com The solvent system can also influence the outcome of the reaction. For instance, the hydrogenation of nitrophenols has been successfully carried out in aqueous solutions. google.com

Table 1: Potential Catalytic Systems for Hydrogenation of 1-(4-Methyl-3-nitrophenoxy)propan-2-one This table presents hypothetical data based on general knowledge of similar reactions, as specific experimental data for this compound is not available.

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Potential Product |

| 5% Pd/C | Ethanol | 1-4 | 25-50 | 1-(3-Amino-4-methylphenoxy)propan-2-one |

| PtO₂ | Acetic Acid | 1-4 | 25 | 1-(3-Amino-4-methylphenoxy)propan-2-one |

| Raney Ni | Methanol | 50-100 | 50-100 | 1-(3-Amino-4-methylphenoxy)propan-2-one |

The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The hydrogen atoms are then transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates, to ultimately yield the amine. The ketone group is generally less reactive towards hydrogenation under these conditions compared to the nitro group. bohrium.com

Beyond catalytic hydrogenation, several other reagents and methods can be employed for the selective reduction of a nitro group in the presence of a ketone. These methods often offer milder reaction conditions and enhanced chemoselectivity. acs.org

One common strategy is the use of metal hydrides, although powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitro group and the ketone. Milder and more selective reagents are therefore preferred. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst has been shown to selectively reduce nitro groups. organic-chemistry.org Another approach involves the use of sodium cyanoborohydride (NaCNBH₃) to first convert the ketone to a tosylhydrazone, which is stable to reduction, allowing for the subsequent reduction of the nitro group. stackexchange.comechemi.com

Transfer hydrogenation is another effective method, where a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is used in conjunction with a catalyst like Pd/C. This technique often provides excellent selectivity for the reduction of nitro groups while leaving carbonyl functionalities intact. organic-chemistry.org

Table 2: Potential Selective Reducing Agents for this compound This table presents hypothetical data based on general knowledge of similar reactions, as specific experimental data for this compound is not available.

| Reagent System | Solvent | Key Features |

| Zn/H₂O | Water | Inexpensive and environmentally benign. |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water | Classic method, often used in industrial processes. |

| SnCl₂·2H₂O | Ethanol | Mild conditions, good for sensitive substrates. |

| Na₂S₂O₄ (Sodium Dithionite) | Water/Methanol | Useful for water-soluble compounds. |

Reactivity of the Ketone Moiety

The ketone functional group in this compound is a site of rich chemical reactivity, susceptible to nucleophilic attack at the carbonyl carbon and able to form an enolate at the α-carbon.

The carbonyl carbon of the ketone is electrophilic and can be attacked by a wide range of nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. youtube.com

Common nucleophiles that can react with the ketone include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and derivatives of ammonia (B1221849) (e.g., hydroxylamine, hydrazine, primary amines). Condensation reactions, such as the formation of imines, oximes, or hydrazones, are also important transformations of the ketone group. pharmacy180.com

The aldol (B89426) addition is a key reaction of ketones, where the enolate of one ketone molecule acts as a nucleophile and attacks the carbonyl carbon of another molecule. libretexts.org In the case of this compound, self-condensation is possible, as is a crossed-aldol condensation with another carbonyl compound.

The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate ion. ucsb.edumasterorganicchemistry.com This enolate can then participate in a variety of reactions, including alkylation and acylation.

An interesting possibility for this compound is an intramolecular reaction between the enolate and the ortho-disposed nitro group. Such reactions can lead to the formation of cyclic products. For instance, the reductive cyclization of ω-nitro ketones under certain conditions can lead to the formation of heterocyclic compounds. researchgate.net One potential pathway involves the intramolecular attack of the enolate on the nitro group, which could lead to the formation of a nitrone intermediate. This type of intramolecular cyclization has been observed in related systems. acs.orgmdpi.com

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is substituted with a methyl group, a nitro group, and a propan-2-one-oxy group. These substituents influence the reactivity of the ring towards further functionalization, primarily through electrophilic aromatic substitution. libretexts.org

Table 3: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₂C(O)CH₃ | 1 | Activating (o,p-directing) | C2, C6 |

| -NO₂ | 3 | Deactivating (m-directing) | C5 |

| -CH₃ | 4 | Activating (o,p-directing) | C5 |

Based on these directing effects, the most likely position for electrophilic attack would be C5, as it is activated by the methyl group and is meta to the deactivating nitro group. Steric hindrance may also play a role in determining the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

It is also conceivable for the nitro group to be replaced via nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups present to activate the ring towards such a reaction. nih.govnih.gov

Cyclization and Rearrangement Pathways

The structure of this compound is amenable to intramolecular cyclization to form heterocyclic systems, particularly quinoline (B57606) derivatives. This transformation typically involves a reductive cyclization pathway. For instance, chemical reduction of the nitro group (e.g., using SnCl₂ or catalytic hydrogenation) can generate a nitroso or an amino intermediate. researchgate.net

A plausible mechanism involves the following steps:

Reduction of the Nitro Group: The nitro group is selectively reduced to a nitroso (—N=O) or amino (—NH₂) group.

Intramolecular Condensation: The newly formed nucleophilic group (amino) or an activated intermediate (nitroso) attacks the electrophilic carbonyl carbon of the propan-2-one side chain. This is often preceded by enolization or enolate formation at the ketone.

Cyclization and Dehydration: The initial adduct cyclizes, and a subsequent dehydration step leads to the formation of a stable heterocyclic aromatic ring.

If the nitro group is reduced to the nitroso stage, an intramolecular condensation can lead directly to a quinoline N-oxide derivative. This type of reaction provides a powerful method for synthesizing complex heterocyclic scaffolds from readily available starting materials. researchgate.netnih.gov The specific substitution pattern on the resulting quinoline ring would be determined by the initial structure of the phenoxypropanone.

Nitrophenyl ethers and ketones are known to undergo photoinduced rearrangements. acs.orgresearchgate.net Upon irradiation with UV light, the nitro group can be excited to a reactive state. For α-(2-nitrophenyl)ketones, this can lead to an intramolecular oxygen transfer from the nitro group to a benzylic position, followed by cyclization. rsc.org

In the case of this compound, a plausible photochemical pathway could involve the excited nitro group abstracting a hydrogen atom from the α-carbon of the ketone side chain. This would generate a biradical intermediate, which could then undergo a series of rearrangements. Another possibility is a photo-Smiles rearrangement, where the ether linkage is cleaved and a new C—N or C—O bond is formed, leading to a rearranged isomeric product. researchgate.net The exact nature of the photoproducts would depend on the reaction conditions, including the solvent and the wavelength of light used.

Comprehensive Mechanistic Investigations

The chemical transformations of this compound can be monitored using a variety of spectroscopic techniques to track the disappearance of reactants, the appearance of products, and the potential formation of reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking structural changes. For example, during the cyclization to a quinoline derivative, one would observe the disappearance of the signals corresponding to the propan-2-one moiety's protons and carbons and the appearance of new signals characteristic of the heterocyclic ring system. Two-dimensional NMR techniques like HMBC could confirm the new connectivity. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring changes in functional groups. The strong characteristic absorption bands of the nitro group (~1530 and 1350 cm⁻¹) and the ketone carbonyl group (~1715 cm⁻¹) would decrease in intensity, while new bands, such as those for C=N or O-H (in an N-oxide), would appear as the reaction proceeds.

Mass Spectrometry (MS): MS allows for the determination of the molecular weights of reactants, intermediates, and products. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the products, verifying that a cyclization or rearrangement has occurred.

UV-Visible Spectroscopy: Changes in the electronic structure of the molecule, such as the formation of a more extended conjugated system during quinoline formation, would result in a significant shift in the UV-Vis absorption spectrum, which can be used to monitor reaction kinetics.

Table 2: Expected Spectroscopic Changes During Reductive Cyclization to a Quinoline Derivative

| Technique | Reactant (this compound) | Product (Quinoline Derivative) |

|---|---|---|

| IR Spectroscopy | Strong C=O stretch (~1715 cm⁻¹) Strong N-O stretches (~1530, 1350 cm⁻¹) | Absence of C=O and NO₂ stretches Appearance of C=N, C=C aromatic stretches |

| ¹H NMR Spectroscopy | Singlet for acetyl CH₃ (~2.2 ppm) Singlet for methylene (B1212753) CH₂ (~4.7 ppm) Signals for substituted aromatic ring | Absence of acetyl and methylene singlets New set of aromatic and aliphatic signals corresponding to the quinoline core |

| ¹³C NMR Spectroscopy | Signal for ketone C=O (~205 ppm) Signals for aliphatic and aromatic carbons | Absence of ketone signal New signals in the aromatic region for the bicyclic system |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₀H₁₁NO₄ | Molecular ion peak corresponding to the cyclized and dehydrated product (e.g., C₁₀H₉NO₂) |

Computational Modeling of Transition States and Reaction Pathways

There is currently no available research that provides computational modeling of transition states or delineates the reaction pathways for this compound. Such studies would typically involve the use of quantum chemical methods to calculate the energies of reactants, products, and transition states, thereby mapping out the most likely routes for its chemical reactions. This information is crucial for understanding the underlying mechanisms of its potential transformations. At present, no such computational data has been published.

Kinetic and Thermodynamic Analysis of Transformations

Similarly, the scientific literature lacks any kinetic or thermodynamic analysis of the transformations involving this compound. Kinetic studies would provide essential data on the rates of its reactions, including the determination of rate constants and the order of reaction. Thermodynamic analysis would offer insights into the energy changes that occur during its transformations, such as enthalpy and entropy, which determine the spontaneity and equilibrium position of potential reactions. The absence of this experimental data prevents a quantitative discussion of the compound's reactivity and stability under various conditions.

Synthesis of Derivatives and Advanced Synthetic Applications

Design and Synthesis of Modified Phenoxypropanone Scaffolds

The chemical architecture of 1-(4-Methyl-3-nitrophenoxy)propan-2-one offers distinct opportunities for modification at both the aromatic ring and the aliphatic propanone side chain. These modifications are key to creating a library of derivatives with tailored electronic and steric properties for various applications.

Structural Modifications on the Aromatic Ring

The aromatic ring of the compound is adorned with a nitro group and a methyl group, which direct its reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but is itself a prime site for chemical transformation. The most significant modification is its reduction to an amino group (-NH2), a versatile functional group that opens up a vast landscape of subsequent derivatization reactions.

This transformation is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation (e.g., H2 over Pd/C), or iron powder in acetic acid. The resulting aniline (B41778) derivative, 1-(3-amino-4-methylphenoxy)propan-2-one, is a key intermediate. The newly formed amino group can then undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Treatment with nitrous acid (HNO2) to form a diazonium salt, which is a gateway to introducing a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.

These modifications allow for fine-tuning of the electronic properties of the aromatic ring, which can be crucial for biological activity or the performance of advanced materials.

Table 1: Potential Structural Modifications on the Aromatic Ring

| Reaction Type | Reagents | Product Functional Group |

| Nitro Reduction | H₂, Pd/C or SnCl₂/HCl | Amine (-NH₂) |

| Acylation | RCOCl, Base | Amide (-NHCOR) |

| Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer Reaction | CuX (X=Cl, Br, CN) | Halogen/Cyano |

Derivatization at the Propanone Chain

The propanone side chain features two primary sites for derivatization: the carbonyl group (ketone) and the adjacent α-carbon atom. The ketone is susceptible to nucleophilic attack, while the α-protons are acidic and can be removed to form an enolate.

Key transformations include:

α-Halogenation: The α-carbon can be readily halogenated, most commonly brominated, using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). This yields the α-haloketone intermediate, 1-bromo-1-(4-methyl-3-nitrophenoxy)propan-2-one, which is a critical precursor for the synthesis of several heterocyclic systems. ijsrst.comresearchgate.netchemhelpasap.comscribd.com

Knoevenagel Condensation: The active methylene (B1212753) group can react with aldehydes or ketones in the presence of a base, leading to carbon-carbon bond formation and the synthesis of α,β-unsaturated ketone derivatives. nih.gov

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4), yielding 1-(4-methyl-3-nitrophenoxy)propan-2-ol.

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent.

These derivatizations alter the geometry and reactivity of the side chain, enabling its use as a versatile synthon for more complex molecular targets.

Table 2: Potential Derivatizations at the Propanone Chain

| Reaction Type | Key Reagent(s) | Key Intermediate/Product |

| α-Halogenation | Br₂, Acetic Acid | α-Haloketone |

| Ketone Reduction | NaBH₄ | Secondary Alcohol |

| Knoevenagel Condensation | Aldehyde, Base | α,β-Unsaturated Ketone |

| Imine Formation | Primary Amine | Schiff Base (Imine) |

Utility as a Building Block in Complex Molecule Synthesis

The true synthetic power of this compound is realized when it is employed as a scaffold to construct larger, more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry and materials science.

Precursors for Heterocyclic Compounds (e.g., Thiazoles, Thiazolidinones, Benzoxazines, Quinoline (B57606) Derivatives)

The functional groups of the title compound are perfectly poised for cyclization reactions to form a variety of heterocyclic rings.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and highly efficient method for creating the thiazole ring. ijsrst.comchemhelpasap.comscribd.comtandfonline.com This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. By first converting this compound to its α-bromo derivative, a range of 2-amino or 2-substituted thiazoles can be synthesized. The resulting thiazole derivatives bear the substituted phenoxymethyl (B101242) group at the 4-position of the thiazole ring. researchgate.net

Thiazolidinones: 4-Thiazolidinones can be synthesized via the cyclocondensation of a Schiff base (imine) with thioglycolic acid. openacessjournal.comnih.gov The ketone of this compound can be condensed with a primary amine to form the required imine intermediate. Subsequent reaction with thioglycolic acid closes the ring to form a 4-thiazolidinone (B1220212) scaffold. This approach allows for diversity at the 3-position (from the primary amine) and the 2-position (from the ketone's substituents) of the heterocyclic ring. researchgate.net

Benzoxazines: The synthesis of 1,4-benzoxazines often involves the intramolecular cyclization of a precursor containing both a phenolic hydroxyl and an amino group suitably positioned. While the starting material is a phenoxy ether, its derivatives can be used in benzoxazine (B1645224) synthesis. For example, reduction of the nitro group to an amine provides a primary amine functionality. While direct cyclization is not feasible, this amino derivative can be coupled with other molecules to build benzoxazine structures. A more common route to 1,3-benzoxazines involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. ikm.org.mynih.govresearchgate.netmdpi.com

Quinoline Derivatives: The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound under basic conditions. wikipedia.orgresearchgate.netchemicalpapers.comijsr.netresearchgate.net this compound can serve as the carbonyl component in this reaction. The reaction proceeds through the hydrolysis of isatin, followed by condensation with the ketone's α-methylene group and the aniline nitrogen, ultimately leading to cyclization and the formation of a highly substituted quinoline ring. This method produces a quinoline with the phenoxymethyl substituent at the 3-position and a methyl group at the 2-position.

Table 3: Synthesis of Heterocyclic Scaffolds from this compound

| Target Heterocycle | Key Intermediate from Starting Material | Co-reactant(s) | Reaction Type |

| Thiazole | α-Bromo-ketone | Thiourea or Thioamide | Hantzsch Synthesis |

| 4-Thiazolidinone | Imine (Schiff Base) | Thioglycolic Acid | Cyclocondensation |

| Benzoxazine | Amino derivative (from nitro reduction) | Phenol, Formaldehyde | Mannich Condensation |

| Quinoline | Starting Ketone | Isatin, Base | Pfitzinger Reaction |

Intermediate in the Preparation of Advanced Organic Materials

The structural features of this compound and its derivatives make them potential candidates for incorporation into advanced organic materials. The aromatic nature of the phenoxy group, combined with the polar nitro group, can be exploited in the design of liquid crystals or specialty polymers.

Furthermore, the heterocyclic scaffolds synthesized from this building block, such as thiazole and quinoline, are well-known components in the field of materials science. Thiazole-containing polymers are investigated for their conductive properties and use in organic light-emitting diodes (OLEDs) and organic solar cells. Quinoline derivatives are known for their fluorescence and are used as organic emitters and sensors. By functionalizing these heterocycles with the 4-methyl-3-nitrophenoxy moiety, new materials with tailored electronic and photophysical properties could be developed.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The primary application of using this compound as a synthetic building block lies in its ability to generate scaffolds of significant pharmacological interest. nih.gov The heterocyclic systems described above are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities. ijpdd.orgjocpr.comorientjchem.orgbiointerfaceresearch.comrsc.orgwisdomlib.orgijnc.irbenthamscience.comijpdd.orgorientjchem.orgresearchgate.nete3s-conferences.org

Thiazole Derivatives: The thiazole ring is a core component of numerous drugs and biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govbenthamdirect.comwisdomlib.orgfabad.org.trglobalresearchonline.net

Thiazolidinone Derivatives: 4-Thiazolidinones are particularly versatile, with reports of antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities. ijpdd.orgorientjchem.orge3s-conferences.orgmdpi.commdpi.com

Benzoxazine Derivatives: Benzoxazine scaffolds are found in molecules with antimicrobial, anticancer, and anti-inflammatory activities. ikm.org.mynih.govjocpr.comijnc.irresearchgate.net

Quinoline Derivatives: The quinoline scaffold is famous for its historical importance in antimalarial drugs (e.g., quinine, chloroquine) and is also a key feature in many modern antibacterial, anticancer, and anti-inflammatory agents. biointerfaceresearch.comrsc.orgwisdomlib.orgbenthamscience.comorientjchem.org

By using this compound as a starting point, chemists can efficiently synthesize libraries of novel, highly substituted heterocyclic compounds for screening in drug discovery programs.

Table 4: Pharmacological Relevance of Synthesized Scaffolds

| Heterocyclic Scaffold | Associated Biological Activities |

| Thiazole | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory, Antiviral. nih.govwisdomlib.orgfabad.org.trglobalresearchonline.net |

| 4-Thiazolidinone | Antibacterial, Antifungal, Antitubercular, Anti-inflammatory, Anticancer. ijpdd.orgorientjchem.orgmdpi.com |

| Benzoxazine | Antimicrobial, Anticancer, Antidepressant, Anti-inflammatory. ikm.org.mynih.govjocpr.comijnc.ir |

| Quinoline | Antimalarial, Anticancer, Antibacterial, Anti-inflammatory, Anticonvulsant. biointerfaceresearch.comrsc.orgwisdomlib.orgbenthamscience.com |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology for the creation of a wide array of structurally diverse small molecules. This approach aims to efficiently generate libraries of compounds that can be screened for various biological activities, thereby accelerating the discovery of new therapeutic agents and chemical probes. The application of DOS principles to a versatile scaffold like this compound could potentially unlock a rich chemical space of novel derivatives.

Parallel Synthesis and Combinatorial Approaches

Detailed research on the specific application of parallel synthesis and combinatorial approaches to this compound is not extensively available in the public domain. However, based on the functional groups present in the molecule—a ketone, a nitro group, and an aromatic ring—it is possible to conceptualize how such strategies could be employed to generate a library of derivatives.

Parallel synthesis involves the simultaneous preparation of a large number of compounds in separate reaction vessels. This technique would allow for the systematic modification of the core structure of this compound. For instance, the ketone functionality could be subjected to a variety of reactions in a parallel format.

Combinatorial chemistry, on the other hand, involves the systematic and repetitive covalent connection of a set of different "building blocks" of chemical structures to each other to generate a large number of different molecules. A combinatorial approach using this compound as a scaffold could involve a multi-step reaction sequence where different reagents are introduced at each step to create a diverse library of final products.

A hypothetical parallel synthesis workflow starting from this compound could involve the following steps:

Preparation of the Scaffold: Synthesis of the starting material, this compound.

Parallel Reactions: Distribution of the scaffold into an array of reaction vessels (e.g., a 96-well plate).

Introduction of Diversity: Addition of a diverse set of reagents to each well to modify a specific functional group. For example, a variety of reducing agents could be used to transform the ketone into a secondary alcohol, or a range of Grignard reagents could be added to generate tertiary alcohols.

Work-up and Purification: Parallel work-up and purification of the products, often employing automated systems.

Characterization and Screening: High-throughput characterization and biological screening of the resulting compound library.

The following interactive data table illustrates a hypothetical set of reactants that could be used in a parallel synthesis approach to generate derivatives of this compound by targeting the ketone functional group.

| Reactant Type | Specific Reagent | Expected Product Type |

| Reducing Agent | Sodium borohydride | Secondary Alcohol |

| Reducing Agent | Lithium aluminium hydride | Secondary Alcohol |

| Grignard Reagent | Methylmagnesium bromide | Tertiary Alcohol |

| Grignard Reagent | Phenylmagnesium bromide | Tertiary Alcohol |

| Wittig Reagent | Methylenetriphenylphosphorane | Alkene |

| Amine (Reductive Amination) | Aniline | Secondary Amine |

| Amine (Reductive Amination) | Benzylamine | Secondary Amine |

While specific, documented examples of large-scale combinatorial libraries derived from this compound are not readily found in the literature, the principles of diversity-oriented synthesis provide a clear framework for how this compound could serve as a valuable starting point for the generation of novel chemical entities with potential biological activities. The strategic combination of parallel synthesis techniques and a variety of chemical transformations would be key to unlocking the full potential of this molecular scaffold.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Synthesis

There is no available literature detailing the development of novel catalytic systems specifically for the synthesis of 1-(4-Methyl-3-nitrophenoxy)propan-2-one.

Integration with Flow Chemistry and Sustainable Methodologies

No studies have been found that report the integration of flow chemistry or other sustainable methodologies for the synthesis of this compound.

Advanced Characterization Techniques for In-Situ Monitoring

Information regarding the use of advanced characterization techniques for the in-situ monitoring of reactions involving this compound is not present in the current scientific literature.

Theoretical Predictions for Rational Design of New Analogs

There are no computational or theoretical studies available that focus on the rational design of new analogs based on the this compound scaffold.

Exploration of Unconventional Reactivity Profiles

The exploration of any unconventional reactivity profiles for this compound has not been documented in published research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methyl-3-nitrophenoxy)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where 4-methyl-3-nitrophenol reacts with propan-2-one (acetone) under basic conditions. A typical protocol involves dissolving the phenol derivative in ethanol, adding aqueous NaOH (10–20%), and refluxing with acetone for 6–12 hours . Optimization includes adjusting molar ratios (1:1.2 phenol:acetone) and temperature (60–80°C). Post-reaction, the product is isolated via acidification (pH 4–5) and purified by recrystallization (ethanol/water mixture). Monitoring by TLC (silica gel, hexane:ethyl acetate 7:3) ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- FT-IR : Look for the nitro group (NO₂) asymmetric stretching at 1520–1350 cm⁻¹ and carbonyl (C=O) stretching at ~1700 cm⁻¹ .

- ¹H NMR (CDCl₃): A singlet for the acetone methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–8.0 ppm) split due to nitro and methyl substituents .

- MS : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₀H₁₁NO₄, theoretical m/z 217.07) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : SC-XRD using SHELXL software provides precise bond lengths and angles. For example:

- The nitro group typically shows C–N bond lengths of ~1.47 Å and O–N–O angles of ~125° .

- The propan-2-one moiety exhibits C=O bond lengths of ~1.22 Å and C–C–C angles of ~117° .

- Crystallization conditions: Slow evaporation from acetone/hexane (3:1) at 4°C yields suitable crystals.

Q. What computational methods are recommended to predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) can model:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group electron withdrawal) .

- HOMO-LUMO gaps to estimate reactivity (typical gap ~4.5 eV for nitroaromatic ketones) .

- Thermodynamic stability via Gibbs free energy minimization.

Q. How does the nitro group influence regioselectivity in further functionalization reactions?

- Methodological Answer : The nitro group acts as a meta-directing deactivator. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) converts NO₂ to NH₂, enabling subsequent diazotization .

- Electrophilic substitution : Reactions (e.g., nitration) occur at the para position relative to the methyl group .

Q. What experimental strategies mitigate thermal instability during thermal analysis (TGA/DSC)?

- Methodological Answer :

- TGA : Use a slow heating rate (5°C/min) under nitrogen to observe decomposition steps (onset ~200°C for nitroaromatic compounds) .

- DSC : Encapsulate samples in hermetically sealed pans to prevent sublimation.

Data Contradiction Analysis

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different synthetic batches be resolved?

- Methodological Answer :

- Purity verification : Use HPLC (C18 column, methanol:water 70:30) to detect impurities.

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; aromatic proton shifts vary by ~0.2 ppm due to solvent polarity .

- Crystallographic validation : SC-XRD resolves positional isomerism or tautomeric forms .

Safety and Handling

Q. What safety protocols are critical when handling this nitro-substituted compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products